molecular formula C8H4FN3 B13036163 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B13036163
M. Wt: 161.14 g/mol
InChI Key: PCVRZXZEGDMNQT-UHFFFAOYSA-N
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Description

7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4FN3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

Scientific Research Applications

7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H4FN3

Molecular Weight

161.14 g/mol

IUPAC Name

7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4FN3/c9-8-7-6(1-2-11-8)5(3-10)4-12-7/h1-2,4,12H

InChI Key

PCVRZXZEGDMNQT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C#N)F

Origin of Product

United States

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